Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid
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Overview
Description
Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid is a chemical compound with the molecular formula C8H6N2O3S and a molecular weight of 210.21 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiadiazole core with an acetic acid group attached via an oxygen atom . The InChI code for this compound is 1S/C8H6N2O3S/c11-7(12)4-13-6-3-1-2-5-8(6)10-14-9-5/h1-3H,4H2,(H,11,12) .Physical And Chemical Properties Analysis
The melting point of this compound is reported to be between 156-157°C .Scientific Research Applications
Antimicrobial Activity
Benzo[1,2,5]thiadiazol-5-yloxy-acetic acid and its derivatives exhibit significant antimicrobial activity. A study by Deohate, P. P., Deohate, J. P., & Berad, B. (2005) synthesized novel Benzo‐1,2,5‐thiadiazines, which showed promising antimicrobial properties against gram-positive and gram-negative microorganisms (Deohate, P. P., Deohate, J. P., & Berad, B., 2005).
Pharmacological Potential
The compound and its related structures have recognized pharmacological activities, including potential anticancer properties. Das, S., Shareef, M. A., & Das, B. (2023) designed and synthesized new boron-based benzo[c][1,2,5]oxadiazoles and benzo[c][1,2,5]thiadiazoles targeting tumor hypoxia (Das, S., Shareef, M. A., & Das, B., 2023).
Organic Photovoltaics
In the field of organic photovoltaics, this compound derivatives have been utilized. Park, J., Ha, J.-W., Kim, H. S., & Hwang, D. (2018) synthesized a donor-acceptor type copolymer containing ester-functionalized benzo[c][1,2,5]thiadiazole, demonstrating its application in organic photovoltaic devices (Park, J., Ha, J.-W., Kim, H. S., & Hwang, D., 2018).
Biomolecule Interactive Studies
This compound derivatives have also been investigated for their interactions with biomolecules. Neto, J., Krüger, R., Balaguez, R. A., et al. (2020) explored the binding interactions of hybrid molecules containing benzo-2,1,3-thiadiazole with DNA and HSA, using both experimental and theoretical methods (Neto, J., Krüger, R., Balaguez, R. A., et al., 2020).
Dye-Sensitized Solar Cells
This compound derivatives contribute significantly to the field of dye-sensitized solar cells. Yang, L., Yao, Z., Liu, J., et al. (2016) conducted a systematic study on electron-acceptors in phenanthrocarbazole dye-sensitized solar cells, revealing the impact of such derivatives on photovoltaic parameters and cell stability (Yang, L., Yao, Z., Liu, J., et al., 2016).
Safety and Hazards
The safety data sheet for a related compound, Benzo[c][1,2,5]thiadiazol-5-boronic acid pinacol ester, indicates that it may be harmful if swallowed, cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
properties
IUPAC Name |
2-(2,1,3-benzothiadiazol-5-yloxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8(12)4-13-5-1-2-6-7(3-5)10-14-9-6/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PMQSMTSNJBKYRO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2C=C1OCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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